
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of triazole-based compounds that have gained attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
The synthesis typically involves the reaction of indole derivatives with 1,2,4-triazole thiones under appropriate conditions to yield the desired thioacetamide derivative. The synthesis pathways often utilize various reagents and solvents to optimize yield and purity.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to range from 0.125 to 8μg/mL against strains such as Staphylococcus aureus and Escherichia coli . The presence of the indole structure has been linked to enhanced activity due to its ability to interact with bacterial enzymes.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
1 | 0.125 | S. aureus |
2 | 0.25 | E. coli |
3 | 8 | Klebsiella pneumoniae |
Antifungal Activity
The antifungal activity of this compound has also been evaluated, showing promising results with MIC values ranging from 2.31 to 4.33μM against various fungal strains . The mechanism appears to involve the disruption of fungal cell wall synthesis.
Compound | MIC (μM) | Target Fungi |
---|---|---|
A | 2.31 | Candida albicans |
B | 4.33 | Aspergillus niger |
Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models with IC50 values in the low micromolar range . The proposed mechanism involves apoptosis induction through caspase activation.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by structural modifications. For instance:
- Indole Substitution : Enhances antibacterial activity.
- Triazole Ring Modifications : Alter antifungal potency.
- Ethoxy Group : Contributes to overall solubility and bioavailability.
Case Studies
- Antibacterial Study : A study conducted on a series of triazole derivatives showed that modifications at the nitrogen positions significantly affected their antibacterial efficacy against resistant strains .
- Antifungal Assessment : A comparative analysis of various indole-triazole hybrids revealed that specific substitutions led to a marked increase in antifungal potency against clinical isolates .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that compounds containing the triazole structure exhibit significant antibacterial properties. A study demonstrated that derivatives with triazole rings showed potent activity against various Gram-positive and Gram-negative bacteria. For example:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Triazole derivative 1 | 0.25 | Staphylococcus aureus |
Triazole derivative 2 | 0.5 | Escherichia coli |
Triazole derivative 3 | 1.0 | Bacillus subtilis |
These findings suggest that the compound may be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The antifungal efficacy of triazole derivatives has also been documented. Compounds evaluated against Candida albicans exhibited MIC values comparable to standard antifungal agents, indicating potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound is supported by several studies:
- In vitro assays indicated that certain derivatives significantly reduced the viability of various cancer cell lines, suggesting their potential as anticancer agents.
Research has shown that the mechanism of action may involve:
- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.
Molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- A study on triazole derivatives demonstrated broad-spectrum antibacterial activity against multiple pathogens, with some compounds exhibiting MIC values lower than those of clinically used antibiotics .
- Another investigation focused on the synthesis and biological evaluation of indole-based compounds, revealing promising anticancer properties through cell viability assays .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-3-28-18-11-7-6-10-17(18)23-19(27)13-29-21-25-24-20(26(21)2)15-12-22-16-9-5-4-8-14(15)16/h4-12,22H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDUSDDANFOHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.